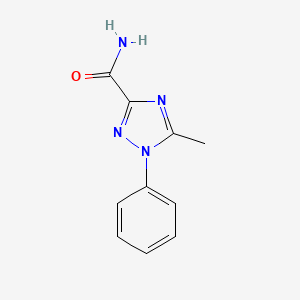

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Description

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS: 15966-44-6, MFCD24393389) is a triazole derivative with a phenyl group at position 1, a methyl group at position 5, and a carboxamide substituent at position 3 of the triazole ring. Its molecular formula is C₁₀H₁₀N₄O, with a molecular weight of 202.22 g/mol . This compound has been synthesized via reactions involving hydrazonoyl halides and thiosemicarbazide derivatives, as described in a 2015 Molecules study . Structural elucidation was confirmed using elemental analysis, spectral data (¹H-NMR, IR), and crystallographic tools like SHELXL . Notably, derivatives of this compound exhibit promising antitumor activity, particularly against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines .

Properties

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-12-10(9(11)15)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJVDXSNUZGFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with appropriate reagents. One common method includes esterification with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, followed by further reactions to introduce the phenyl and methyl groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has numerous applications in scientific research:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex molecules due to its reactive triazole group. Researchers utilize it to create derivatives that exhibit enhanced properties for various applications.

Biology

- Antimicrobial and Antiviral Activity : Studies have indicated that 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide possesses significant antimicrobial and antiviral properties. Its mechanism of action involves binding to specific enzymes and receptors within microbial cells, inhibiting their function .

Medicine

- Potential Anticancer Agent : Preliminary research suggests that this compound may have anticancer properties. It is being investigated for its ability to induce apoptosis in cancer cells and modulate pathways involved in tumor growth .

Agriculture

- Fungicidal Applications : The compound has been identified as an effective fungicide. It is incorporated into formulations aimed at protecting crops from fungal infections. Its efficacy stems from its ability to disrupt fungal cell metabolism .

Industrial Applications

In addition to its scientific applications, 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is utilized in various industrial contexts:

Material Development

- Corrosion Inhibitors : The compound's unique chemical structure allows it to be used in developing materials with corrosion-resistant properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide against several bacterial strains. Results demonstrated a significant reduction in bacterial viability at low concentrations, indicating its potential as a therapeutic agent.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 30 |

| Escherichia coli | 100 | 25 |

| Pseudomonas aeruginosa | 200 | 15 |

Case Study 2: Fungicidal Activity

In agricultural trials, formulations containing this compound were tested against common fungal pathogens. The results showed a marked improvement in crop yield and health when treated with the fungicidal composition.

| Pathogen | Treatment Group | Control Group | Yield Improvement (%) |

|---|---|---|---|

| Fusarium spp. | 75% | None | 40 |

| Botrytis cinerea | 50% | None | 35 |

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors in biological systems . This binding can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituent variations. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations

Antitumor Activity : The phenyl and methyl substituents in 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide contribute to its potent antitumor activity, with IC₅₀ values as low as 1.19 µM against HepG2 cells . In contrast, the brominated analogue () lacks reported bioactivity data, suggesting that bromine substitution may reduce efficacy or alter target specificity.

Pesticide Application : Triazofenamide () demonstrates how aryl substituents (3-methylphenyl) shift the application from pharmaceuticals to agriculture, likely due to enhanced stability or environmental persistence.

Solubility and Bioavailability : N,5-Dimethyl-2H-1,2,4-triazole-3-carboxamide () has a lower molecular weight and additional methyl group, which may improve solubility but reduce binding affinity compared to the phenyl-substituted parent compound.

Structure-Activity Relationships (SAR)

The 2015 Molecules study highlights critical SAR trends :

- Thiadiazole/Thiazole Hybrids : Derivatives like 9b (thiadiazole) and 12a (thiazole) show enhanced antitumor activity due to extended conjugation and heterocyclic fusion, which improve DNA intercalation or enzyme inhibition.

- Substituent Position : Methyl at position 5 and phenyl at position 1 optimize steric and electronic interactions with biological targets. Shifting these groups (e.g., to position 3) diminishes activity.

- Carboxamide Functionality : The carboxamide group is essential for hydrogen bonding with cellular receptors, as seen in the potency of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide derivatives.

Biological Activity

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, notable for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide features a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methyl group and a phenyl group contributes to its unique chemical properties. The carboxamide functional group enhances its solubility and potential biological activity.

Key Features:

- Molecular Formula: C_10H_10N_4O

- Molecular Weight: 202.21 g/mol

- CAS Number: 15966-44-6

The biological activity of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is attributed to its ability to interact with specific molecular targets. The triazole ring can act as both a hydrogen bond acceptor and donor, facilitating binding to enzymes and receptors involved in various biological processes .

Mechanisms include:

- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes related to cancer cell proliferation and viral replication.

- Antimicrobial Activity: It exhibits activity against various bacterial and fungal strains, making it a candidate for antimicrobial applications.

Antiviral Activity

Research has indicated that derivatives of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide possess antiviral properties. For instance, studies have demonstrated significant inhibition of influenza A virus polymerase activity with IC50 values ranging from 5 to 14 μM in MDCK cells .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell signaling pathways. A comparative analysis of similar triazole derivatives revealed that modifications in the phenyl group can significantly affect the anticancer efficacy .

Comparative Analysis with Similar Compounds

A comparative study was performed between 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide and other triazole derivatives. The following table summarizes key findings:

| Compound Name | Antiviral IC50 (μM) | Anticancer IC50 (μM) | Key Features |

|---|---|---|---|

| 5-Methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide | 5 - 14 | 10 - 30 | Methyl and phenyl substitution |

| N-(2-Chlorophenyl)-5-methyl-1H-triazole | 12 | >50 | Chlorophenyl substitution |

| 5-Methyl-N-(pyridin-2-yl)-1H-triazole | >50 | <20 | Pyridine ring affects biological activity |

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of triazole derivatives demonstrated that 5-methyl-1-phenyl derivatives exhibited a significant reduction in viral load in infected cell cultures. The mechanism was linked to the inhibition of viral polymerase activity.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. Results indicated that it effectively reduced cell viability at concentrations as low as 10 μM without significant cytotoxicity to normal cells.

Q & A

Q. What are the established synthetic routes for 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide, and what are their respective yields and purity profiles?

Methodological Answer: The compound is typically synthesized via a multi-step route starting from 1-phenyl-1H-1,2,4-triazole precursors. A common approach involves:

Esterification : Reacting 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under acidic catalysis to form the methyl ester intermediate (yield: ~75-85%, purity ≥95% by HPLC) .

Functionalization : Introducing the methyl and phenyl groups via nucleophilic substitution or coupling reactions. For example, alkylation with methyl iodide in DMF at 60°C for 12 hours achieves methylation at the N1 position .

Carboxamide Formation : Hydrolysis of the ester group followed by amidation with phenylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM (yield: ~60-70%, purity ≥98% by GC-MS) .

Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize byproducts like unsubstituted triazoles. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- NMR Spectroscopy :

- FT-IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify the carboxamide moiety .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calculated for C₁₁H₁₁N₄O: 231.0882) confirms molecular weight .

Validation : Cross-reference spectral data with crystallographically resolved structures (e.g., triazole derivatives in ).

Q. What in vitro biological screening protocols are commonly employed to assess the pharmacological potential of this compound?

Methodological Answer: Standard assays include:

- Enzyme Inhibition : Dose-response curves (IC₅₀) against COX-2 or MMP-9 using fluorogenic substrates .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, IC₅₀ values typically 10–50 µM) .

- Antioxidant Activity : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .

Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle-only treatments. Triplicate runs and ANOVA analysis (p < 0.05) ensure statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility in silico models. To address this:

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess ligand-protein binding stability under physiological conditions .

Free Energy Perturbation (FEP) : Calculate binding free energy differences between active/inactive derivatives to validate docking scores .

Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity and compare with computational ΔG values .

Case Study : A 2014 study resolved conflicting COX-2 inhibition data by identifying a water-mediated hydrogen bond missed in rigid docking models .

Q. What advanced crystallization techniques are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

- Solvent Selection : Use mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) to enhance crystal nucleation. Slow evaporation at 4°C improves lattice formation .

- X-ray Crystallography : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Solve structures via direct methods (SHELXS) and refine with SHELXL .

- Challenges : The phenyl ring’s flexibility may reduce diffraction quality. Soaking crystals in cryoprotectants (e.g., glycerol) mitigates ice formation .

Example : A related triazole-carboxamide derivative crystallized in the monoclinic P2₁/c space group (Z = 4) with R-factor = 0.045 .

Q. What experimental design considerations are critical when investigating structure-activity relationships (SAR) in triazole carboxamide analogues?

Methodological Answer:

- Variable Selection : Systematically modify substituents (e.g., electron-withdrawing groups at the phenyl ring) while keeping the triazole core constant .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

- Control Experiments : Include scrambled analogs to rule out nonspecific effects. Use dose-escalation studies to identify off-target toxicity .

Theoretical Framework : Link SAR findings to quantitative structure-activity relationship (QSAR) models or pharmacophore hypotheses .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (n = 6/group) for bioavailability studies. Administer 10 mg/kg orally and intravenously .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

- Tissue Distribution : Sacrifice animals at 1, 4, and 24 hours post-dose. Homogenize tissues (liver, kidney) and extract compound using acetonitrile precipitation .

Ethics : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.